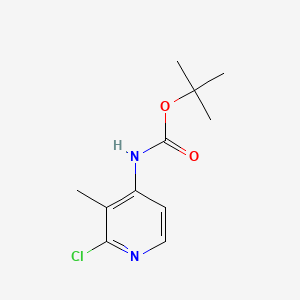

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate

Description

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate is a pyridine-derived carbamate compound featuring a chloro group at position 2, a methyl group at position 3, and a tert-butyl carbamate moiety at position 4 of the pyridine ring. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl carbamate group enhances stability and modulates solubility, while the chloro and methyl substituents influence reactivity and steric interactions.

Properties

IUPAC Name |

tert-butyl N-(2-chloro-3-methylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-8(5-6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHHTVDRYIQNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743870 | |

| Record name | tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-66-7 | |

| Record name | tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins and nucleic acids within the cell .

Comparison with Similar Compounds

Key Insights from Structural Comparisons:

Substituent Effects on Reactivity :

- Chloro groups (e.g., at position 2) act as leaving groups or direct further substitution (e.g., SNAr reactions) .

- Iodo substituents (e.g., in and ) offer sites for transition metal-catalyzed cross-coupling, expanding synthetic utility .

- Methoxy or hydroxyl groups increase polarity and solubility but may reduce stability under acidic/basic conditions .

Steric and Electronic Modifications :

- The tert-butyl carbamate group provides steric shielding, protecting the amine functionality while enhancing lipophilicity .

- Pyrimidine analogs (e.g., ) exhibit distinct electronic profiles due to the nitrogen-rich aromatic core, influencing binding interactions in drug design.

Spectroscopic Differentiation: NMR data for related compounds (e.g., tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate, δ 8.22 ppm for aromatic protons ) highlight how substituent electronegativity and position shift signals.

Applications in Synthesis :

Biological Activity

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate, with the molecular formula C₁₁H₁₅ClN₂O₂, is a pyridine-derived compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Notably, it may inhibit the activity of enzymes involved in cellular processes, such as cell proliferation and apoptosis.

Key Mechanisms Include:

- Enzyme Inhibition : By binding to active sites of enzymes, the compound can prevent substrate binding and catalysis.

- Modulation of Signaling Pathways : It may influence pathways related to neuroprotection and apoptosis, similar to other aromatic carbamates that have shown protective effects against etoposide-induced apoptosis in neuronal cells .

Biological Applications

Research has identified several potential applications for this compound across various fields:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Study Highlights:

- A study on aromatic carbamates showed that certain derivatives could protect up to 80% of neurons from apoptosis at concentrations as low as 100 nM .

- Another investigation indicated that structural modifications significantly affect the biological activity of similar compounds, highlighting the importance of chemical structure in therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.